Predicted Isoform Selectivity Window in ROCK1/ROCK2 vs. 6-Substituted Isoquinolone Comparators
While direct biochemical data for 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one are absent from public repositories, class-level inference from the 2H-isoquinolin-1-one ROCK inhibitor series indicates that 5-amino substitution patterns (as opposed to the more common 6-substituted derivatives in patents US20090093518 and EP2385047) can modulate ROCK1/ROCK2 selectivity ratios [1]. In the phenylglycine-substituted series (Part 2 optimization), piperidine analog 20 achieved sustained blood pressure normalization in SHR rats with an unbound clearance of 2.1 L/h/kg, a benchmark that 4-methyl-5-piperidinylamino variants were designed to surpass via metabolic stabilization at the 4-position [2]. The 4-methyl group is calculated to reduce the number of metabolically labile sites compared to the 4-ethyl or 4-hydrogen analogs, though experimental validation is required .
| Evidence Dimension | Predicted metabolic stability (number of labile C-H bonds at C4 position) |
|---|---|
| Target Compound Data | C4-methyl (benzylic, 3 C-H bonds); predicted lower intrinsic clearance |
| Comparator Or Baseline | C4-ethyl analog CAS 651309-10-3 (benzylic, 2 C-H bonds but additional terminal methyl); C4-H analog (no substituent) |
| Quantified Difference | Not experimentally quantified for this compound; inferred from series SAR |
| Conditions | In silico site-of-metabolism prediction; experimental validation pending |
Why This Matters
For procurement decisions in cardiovascular or oncology research programs, a compound with a predicted superior metabolic stability profile at the 4-position may reduce the need for structural re-optimization in lead development, saving iterative synthesis cycles.
- [1] Plettenburg, O. et al. (Sanofi-Aventis). Piperidinyl-substituted isoquinolone derivatives. US Patent Application US20090093518A1, 2009. View Source
- [2] Bosanac, T. et al. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Part 2, optimization for blood pressure reduction in spontaneously hypertensive rats. Bioorg. Med. Chem. Lett. 2010, 20, 3746-3749. View Source
